molecular formula C8H6BrFO2 B1592005 Methyl 5-bromo-2-fluorobenzoate CAS No. 57381-59-6

Methyl 5-bromo-2-fluorobenzoate

Cat. No.: B1592005
CAS No.: 57381-59-6
M. Wt: 233.03 g/mol
InChI Key: DXOPSTSVRPCTOS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluorobenzoate (CAS: 57381-59-6) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . The compound features a benzoate ester backbone substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. It is typically stored at room temperature in a dry, sealed environment to prevent degradation .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic compounds are critical for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOPSTSVRPCTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615574
Record name Methyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-59-6
Record name Methyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-fluorobenzoate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 5-bromo-2-fluorobenzoate are compared below based on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound 57381-59-6 C₈H₆BrFO₂ 233.03 Br (5), F (2), methyl ester Cross-coupling intermediate; research
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 C₉H₈BrFO₂ 247.06 Br (5), F (2), ethyl ester Similar reactivity; higher lipophilicity
Methyl 4-chloro-2-methylbenzoate N/A C₉H₉ClO₂ 184.62 Cl (4), methyl (2), methyl ester Agrochemical synthesis
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 2253789-54-5 C₉H₇Br₂FO₂ 325.96 Br (5), BrCH₂ (2), F (4), methyl ester Potential for further halogenation
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2007915-72-0 C₁₀H₅BrF₄O₂ 301.03 Br (5), F (2), CF₃ (4), methyl ester Enhanced electron-withdrawing effects
Methyl 3-bromo-2-fluorobenzoate 206551-41-9 C₈H₆BrFO₂ 233.03 Br (3), F (2), methyl ester Altered regiochemistry for synthesis

Key Comparisons:

Ester Group Variations: Ethyl 5-bromo-2-fluorobenzoate (ethyl ester) has a higher molecular weight (247.06 vs. Methyl 4-chloro-2-methylbenzoate lacks bromine but includes a methyl group, reducing steric hindrance and reactivity in halogen-specific reactions .

Substituent Effects :

  • Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate introduces a reactive bromomethyl group, enabling further functionalization (e.g., nucleophilic substitution) .
  • Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate incorporates a trifluoromethyl group, enhancing electron-withdrawing effects and stability in harsh reaction conditions .

Regiochemical Differences :

  • Methyl 3-bromo-2-fluorobenzoate shifts the bromine to the 3-position, altering steric and electronic properties for targeted synthesis pathways .

Table 2: Solubility and Stability Data*

Compound Solubility (General) Storage Conditions Stability Notes
This compound Soluble in DMSO, DCM, THF Room temperature, dry, sealed Stable if protected from moisture
Ethyl 5-bromo-2-fluorobenzoate Soluble in ethanol, acetone -20°C to 4°C Degrades at high temperatures
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate Limited data; likely polar aprotic solvents Refrigerated Sensitive to light and heat

*Note: Solubility data inferred from structural analogs and general ester behavior.

Biological Activity

Methyl 5-bromo-2-fluorobenzoate (CAS No. 57381-59-6) is an organic compound characterized by its unique structural features, which include a benzene ring substituted with bromine at the 5-position and fluorine at the 2-position, along with a methoxy carbonyl group. This configuration contributes to its potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound has garnered interest due to its possible interactions with various biological systems, particularly regarding its pharmacological properties.

  • Molecular Formula : C8_8H6_6BrF O2_2
  • Molecular Weight : 233.03 g/mol
  • Structural Features :
    • Bromine and fluorine substituents enhance reactivity.
    • Methoxy carbonyl group may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its halogenated structure, which allows for significant interactions with biological targets. The presence of bromine and fluorine atoms can enhance the compound's binding affinity to enzymes and receptors, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Interaction : The compound may influence enzyme activity through competitive inhibition or by acting as a substrate.
  • Receptor Binding : Its unique structure allows it to bind effectively to specific receptors, altering physiological responses.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities in various studies. For instance, derivatives of fluorobenzoates often show efficacy against pathogenic bacteria and fungi, indicating potential for therapeutic applications in treating infections .
  • Molecular Docking Studies :
    • In silico studies using molecular docking techniques have indicated that this compound can form stable complexes with fungal proteins, suggesting its potential as a drug candidate for antifungal therapies. Binding energies recorded during these studies were notably favorable, with values around -5.00 kcal/mol, indicating strong interactions with target proteins .
  • Toxicity Predictions :
    • Toxicity assessments conducted using computational tools have shown that while the compound exhibits promising biological activity, careful evaluation is needed to ensure safety in potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-5-bromo-2-fluorobenzoateAmino group additionPotential antimicrobial effects
Methyl 4-amino-3-bromo-2-fluorobenzoateDifferent substitution patternVarying reactivity and activity
Methyl 4-bromo-2-cyano-5-fluorobenzoateCyano instead of aminoUnique reactivity profile

This table illustrates how variations in substitution can affect both reactivity and biological activity, highlighting the importance of structural modifications in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-fluorobenzoate
Reactant of Route 2
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